molecular formula C13H7Cl3N2O3 B5708815 2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide

2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide

Cat. No.: B5708815
M. Wt: 345.6 g/mol
InChI Key: VIFPHUNQOIHYJW-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(2-chloro-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring, making it a chlorinated nitrobenzamide. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-chloro-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide, aqueous or organic solvents.

Major Products Formed:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2,3-dichloro-N-(2-chloro-5-aminophenyl)benzamide.

    Oxidation: Formation of various oxidized benzamide derivatives.

Scientific Research Applications

2,3-Dichloro-N-(2-chloro-5-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    2,3-Dichloro-N-(2-chlorophenyl)benzamide: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.

    2,3-Dichloro-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    2,3-Dichloro-N-(2-chloro-4-nitrophenyl)benzamide: Similar structure with an additional chlorine atom, leading to variations in its chemical behavior.

Uniqueness: 2,3-Dichloro-N-(2-chloro-5-nitrophenyl)benzamide is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-N-(2-chloro-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-9-5-4-7(18(20)21)6-11(9)17-13(19)8-2-1-3-10(15)12(8)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFPHUNQOIHYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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